

# comparing different total synthesis routes for Ambruticin

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## Compound of Interest

Compound Name: Ambruticin

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## A Comparative Guide to the Total Synthesis of Ambruticin

**Ambruticin**, a potent antifungal agent first isolated from the myxobacterium *Polyangium cellulosum*, has captivated synthetic chemists for decades with its complex architecture. This guide provides a comparative analysis of five seminal total syntheses of **ambruticin** and its analogues, offering insights into the strategic diversity and evolution of synthetic approaches toward this challenging target. The syntheses by Kende, Jacobsen, Martin, Hanessian, and Willis & Wang are examined, with a focus on their strategic bond disconnections, key transformations, and overall efficiency.

## Quantitative Comparison of Ambruticin Total Syntheses

The following table summarizes the key quantitative metrics for each of the discussed total syntheses, allowing for a direct comparison of their efficiency.

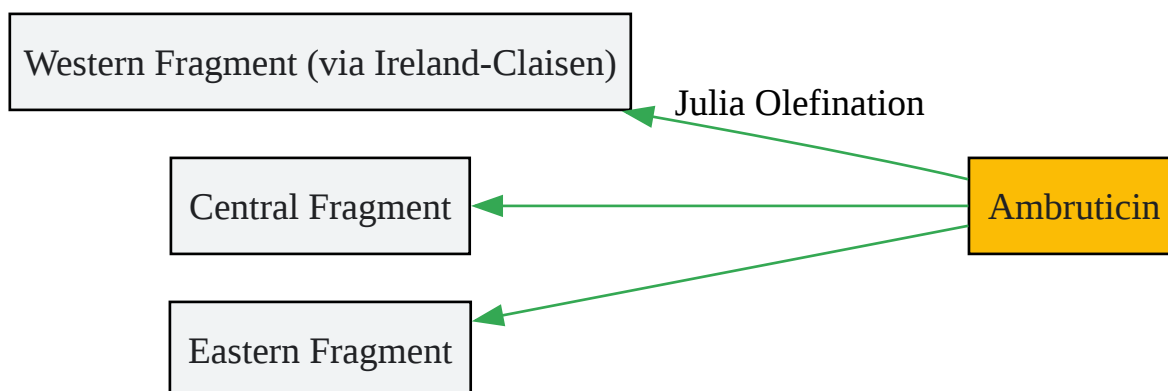
Lead Researcher(s)	Target Molecule	Longest Linear Sequence (Steps)	Overall Yield (%)	Year Published
Kende, A. S.	Ambruticin	~25	Not explicitly stated	1993
Jacobsen, E. N.	(+)-Ambruticin	16	12	2001
Martin, S. F.	(+)-Ambruticin S	13	9.2	2001
Hanessian, S.	(+)-Ambruticin S	22	~2.5	2010
Willis, C. L. & Wang, L.	Ambruticin F and S	15 (for Ambruticin S)	~5.4	2024

## Strategic Analysis and Key Methodologies

The synthetic routes to **ambruticin** are distinguished by their unique approaches to constructing the core structural motifs: the dihydropyran, the tetrahydropyran diol, and the trisubstituted divinylcyclopropane.

### Kende's Pioneering Synthesis

The first total synthesis of **ambruticin**, accomplished by the Kende group, established a foundational blueprint for subsequent efforts. A key feature of their strategy was the use of an Ireland-Claisen rearrangement to set a crucial stereocenter and a Julia olefination to construct one of the carbon-carbon double bonds.

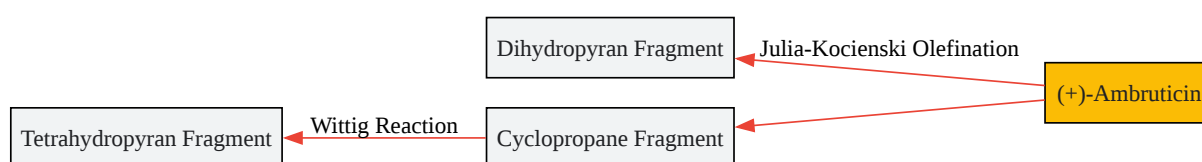


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Caption: Kende's retrosynthetic analysis of **Ambruticin**.

## Jacobsen's Enantioselective Approach

Jacobsen and coworkers developed a highly convergent and enantioselective synthesis of (+)-**ambruticin**.<sup>[1]</sup> Their route is highlighted by the application of their own chromium-catalyzed asymmetric epoxidation and a diastereoselective cyclopropanation to construct the key stereocenters. The fragments were coupled using a Julia-Kocienski olefination.<sup>[1]</sup>

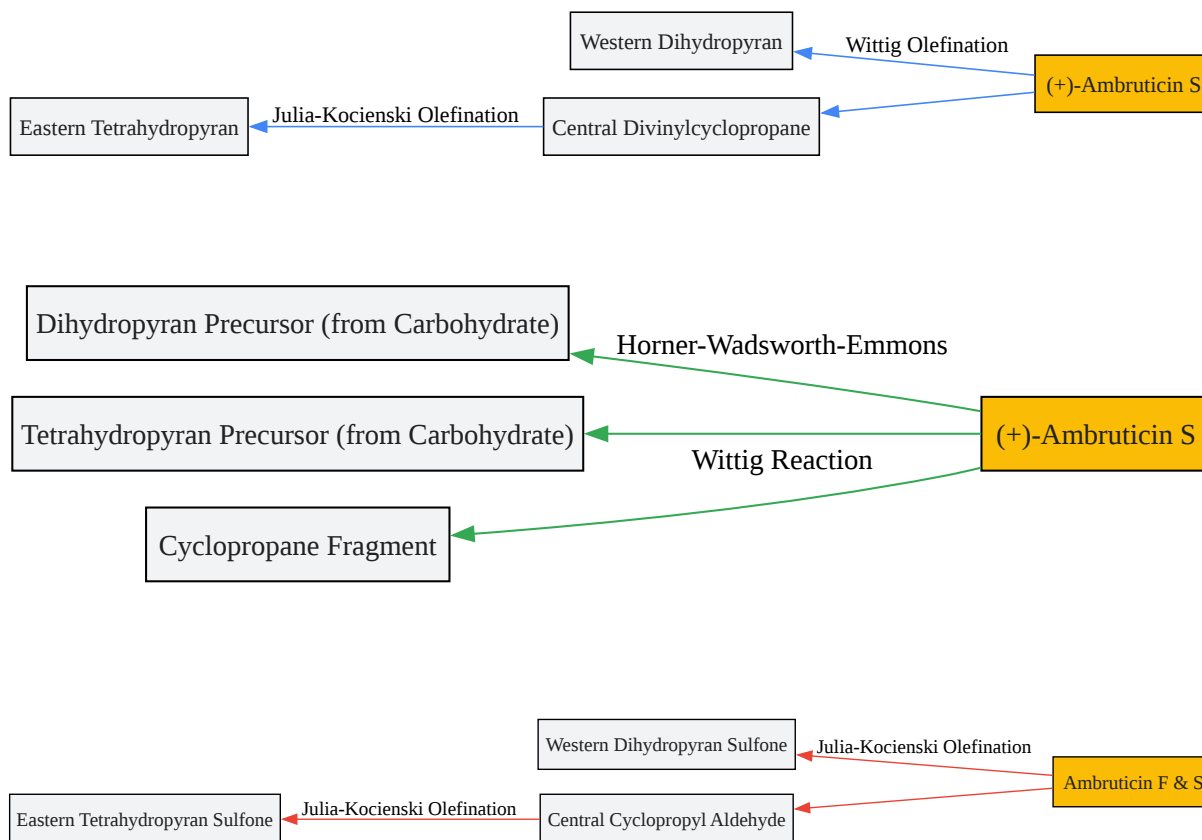


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Caption: Jacobsen's convergent retrosynthesis of (+)-**Ambruticin**.

## Martin's Convergent Strategy

The Martin group's synthesis of (+)-**ambruticin** S is a testament to the power of a highly convergent approach.<sup>[2]</sup> They disconnected the molecule into three key fragments of similar complexity, which were then assembled using a combination of Wittig and Julia-Kocienski olefinations. A key step in their synthesis was a diastereoselective<sup>[3][4]</sup>-Wittig rearrangement to establish the stereochemistry of a key alcohol.<sup>[2]</sup>



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